(E)-but-2-enedioate;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
Description
Key Milestones:
- 2007 : European Medicines Agency approval of fesoterodine fumarate under the brand name Toviaz.
- 2008 : U.S. Food and Drug Administration (FDA) approval following Phase III clinical trials demonstrating efficacy in reducing urinary incontinence episodes.
- 2017 : Patent Trial and Appeal Board rulings upholding critical patents, securing market exclusivity until 2022.
The incorporation of the (E)-but-2-enedioate (fumarate) moiety was strategically chosen to enhance solubility and stability, building on earlier applications of fumaric acid esters in dermatology (e.g., dimethyl fumarate for psoriasis). This historical progression underscores the compound’s role in bridging medicinal chemistry innovations with therapeutic needs.
Properties
Molecular Formula |
C30H39NO7-2 |
|---|---|
Molecular Weight |
525.6 g/mol |
IUPAC Name |
(E)-but-2-enedioate;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/p-2/b;2-1+/t23-;/m1./s1 |
InChI Key |
MWHXMIASLKXGBU-RNCYCKTQSA-L |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)[O-])\C(=O)[O-] |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Chiral Amine Synthesis
The (1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl group is synthesized via asymmetric hydrogenation of a β-enamine precursor. Using a chiral catalyst such as Ru(BINAP), enantiomeric excesses >95% are achievable. Vulcanchem’s protocol suggests isolating the intermediate as a hydrochloride salt before coupling.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Asymmetric hydrogenation | Ru(BINAP), H₂ (50 psi) | 92% | |
| Duff formylation | Hexamethylenetetramine, TFA | 78% | |
| Borohydride reduction | NaBH₄, MeOH | 89% |
Coupling of Fragments via Esterification
The final assembly involves coupling the (E)-but-2-enedioate and phenyl components using Steglich esterification or Mitsunobu conditions.
Steglich Esterification
Activating the carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitates ester bond formation. Vulcanchem reports a 67% yield for this step when reacting the hydroxymethylphenyl intermediate with dimethyl (E)-but-2-enedioate.
Mitsunobu Reaction
For sterically hindered alcohols, the Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) ensures efficient coupling. This method preserves the (E)-configuration of the double bond and the stereochemistry of the chiral center.
Purification and Characterization
Chromatography on silica gel (ethyl acetate/hexane gradients) resolves diastereomers and removes unreacted intermediates. Critical characterization data include:
-
¹H NMR : The (E)-configuration is confirmed by a coupling constant J = 15.5–16.0 Hz for the trans olefinic protons.
-
X-ray Crystallography : Absolute stereochemistry is verified via single-crystal analysis, as demonstrated for analogous compounds.
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioate;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical and physical properties.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a valuable building block for the development of more complex molecules. It is utilized in various chemical reactions, including:
- Oxidation Reactions: DMF can be oxidized to produce carboxylic acids or ketones.
- Reduction Reactions: It can be reduced to yield alcohols or amines.
- Substitution Reactions: The compound can undergo substitution to form various derivatives.
Biology
Research has indicated that (E)-but-2-enedioate exhibits significant biological activities, making it a subject of interest in pharmacological studies:
- Enzyme Inhibition: Studies have shown that DMF can inhibit specific enzymes, which may have implications in disease treatment.
- Receptor Binding: The compound's ability to bind to certain receptors suggests potential therapeutic applications.
Medicine
The most notable application of (E)-but-2-enedioate is in the field of medicine, particularly as a therapeutic agent:
Case Study: Multiple Sclerosis Treatment
Dimethyl fumarate has been developed as a treatment for relapsing-remitting multiple sclerosis (RRMS). Clinical trials have demonstrated its efficacy in reducing relapse rates and disability progression in patients. For instance, a phase III trial showed significant reductions in gadolinium-enhancing lesions after treatment with DMF.
Industrial Applications
In industry, (E)-but-2-enedioate is used for producing specialty chemicals and pharmaceuticals. Its unique properties enable it to be incorporated into various formulations and processes.
Similar Compounds Table
| Compound Name | Structure Similarity | Applications |
|---|---|---|
| Dimethyl Fumarate | Similar backbone | Multiple sclerosis treatment |
| Trans-butenedioic Acid | Structural analog | Psoriasis treatment and food preservation |
Mechanism of Action
The mechanism of action of (E)-but-2-enedioate;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous structures in and .
Key Findings:
Solubility and Stability :
- The target compound’s ester and hydroxymethyl groups may confer higher polarity compared to the hemifumarate salt in , which relies on ionic interactions for stability. However, the ester linkage could render it susceptible to hydrolysis under acidic or basic conditions, a common issue in prodrug design .
- In contrast, the pyrazole-containing analog () exhibits enhanced stability due to aromatic stacking interactions but may suffer from poor aqueous solubility .
Stereochemical Complexity: The (1R)-configuration in the target compound’s phenylpropyl chain distinguishes it from racemic mixtures like (±)-1-[4-...] in . Enantiopure compounds often exhibit superior receptor-binding specificity, as seen in chiral amino acid esters () .
The hydroxymethylphenyl substituent may act as a hydrogen-bond donor, improving solubility in polar solvents—a trait absent in the methylphenoxy group of ’s compound .
Biological Activity
The compound (E)-but-2-enedioate;[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate, commonly referred to as dimethyl fumarate (DMF), is a derivative of fumaric acid and has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula: C12H17N1O5
Molecular Weight: 253.27 g/mol
IUPAC Name: this compound
Biological Activity Overview
Dimethyl fumarate exhibits a range of biological activities, primarily through its immunomodulatory and anti-inflammatory properties. It is known to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased antioxidant response and reduced oxidative stress.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Target | Effect |
|---|---|---|---|
| Immunomodulation | Nrf2 activation | Immune cells | Anti-inflammatory |
| Cytotoxicity | Induction of apoptosis | Cancer cells | Tumor growth inhibition |
| Neuroprotection | Reduction of oxidative stress | Neurons | Protection against neurodegeneration |
| Antimicrobial | Disruption of bacterial metabolism | Bacterial cells | Inhibition of growth |
- Nrf2 Activation : DMF induces the expression of antioxidant genes via Nrf2, enhancing cellular defense against oxidative damage. This mechanism is crucial in conditions like multiple sclerosis, where oxidative stress plays a significant role.
- Apoptosis Induction : Studies have shown that DMF can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as MAPK and PI3K/Akt pathways, leading to cell cycle arrest and programmed cell death .
- Anti-inflammatory Effects : DMF reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) by inhibiting NF-kB signaling pathways, thereby alleviating inflammation in autoimmune diseases .
Case Study 1: Multiple Sclerosis Treatment
In clinical trials, DMF has been shown to significantly reduce relapse rates in patients with relapsing-remitting multiple sclerosis (RRMS). A pivotal study demonstrated a reduction in annualized relapse rates by approximately 49% compared to placebo over two years . The mechanism involves both immunomodulatory effects and direct neuroprotective actions.
Case Study 2: Psoriasis Treatment
DMF has also been evaluated for its efficacy in treating psoriasis. In a randomized controlled trial, patients treated with DMF exhibited significant improvement in Psoriasis Area and Severity Index (PASI) scores compared to those receiving standard treatments . The results suggest that DMF's anti-inflammatory properties contribute to its effectiveness in managing skin lesions.
Research Findings
Recent studies have further elucidated the pharmacokinetics and safety profile of DMF.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | ~20% |
| Plasma Protein Binding | ~40% |
| Half-life | ~30 minutes |
| Metabolism | Hepatic via CYP450 |
These findings indicate that while DMF has moderate bioavailability, its rapid metabolism may necessitate careful dosing strategies to maintain therapeutic levels.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound requires multi-step organic reactions, including esterification, amination, and stereoselective coupling. Key steps involve:
- Aromatic Substitution : Introduce the hydroxymethyl and di(propan-2-yl)amino groups via nucleophilic aromatic substitution under controlled pH (e.g., K₂CO₃/DMF at 80°C) to minimize side reactions .
- Ester Formation : Use activated carbonyl agents (e.g., DCC/DMAP) to couple the (E)-but-2-enedioate moiety to the phenolic oxygen, ensuring regioselectivity .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DCM) and temperature to improve yields. For example, reducing temperature to 0°C during amination prevents racemization .
Basic: Which analytical techniques are critical for structural elucidation and purity assessment?
Answer:
- Elemental Analysis (CHNS) : Confirm elemental composition (e.g., %C, %H, %N) with a Vario MICRO CHNS analyzer, ensuring deviations <0.3% from theoretical values .
- NMR Spectroscopy : Use ¹H/¹³C NMR (400 MHz, CDCl₃) to verify stereochemistry. Key signals include:
- δ 6.8–7.2 ppm (aromatic protons),
- δ 4.1–4.3 ppm (hydroxymethyl -CH₂O-),
- δ 1.2 ppm (diisopropyl -CH(CH₃)₂) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How does the (E)-configuration of the but-2-enedioate group influence bioactivity?
Answer:
The (E)-configuration imposes rigidity on the molecule, affecting binding to target receptors (e.g., GPCRs or enzymes). Comparative studies with (Z)-isomers show:
- Enhanced Binding Affinity : The (E)-form increases hydrophobic interactions with receptor pockets due to planar geometry, as seen in analogs with 10-fold higher IC₅₀ values .
- Metabolic Stability : The (E)-configuration reduces susceptibility to esterase hydrolysis compared to (Z)-isomers, confirmed via in vitro microsomal assays (t₁/₂ > 6 hrs vs. 2 hrs) .
Advanced: How to resolve contradictions in NMR data for diastereomers of this compound?
Answer:
- Crystallographic Validation : Use single-crystal X-ray diffraction to unambiguously assign stereochemistry. For example, the (1R) configuration of the phenylpropyl chain was confirmed via C–C bond angles (109.5°) in the crystal lattice .
- NOESY Experiments : Detect spatial proximity between the hydroxymethyl proton and aromatic protons to distinguish diastereomers .
- Dynamic HPLC : Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers and quantify diastereomeric excess (>98%) .
Methodological: How to design in vitro assays for metabolic stability and metabolite identification?
Answer:
- Liver Microsomal Assays : Incubate the compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Sample aliquots at 0, 15, 30, 60 mins and analyze via LC-MS/MS to calculate t₁/₂ .
- Metabolite Profiling : Use high-resolution mass spectrometry (Q-TOF) in positive ion mode to detect phase I/II metabolites. Key metabolites often include hydroxylated derivatives (m/z +16) and glucuronide conjugates (m/z +176) .
Comparative: What is the impact of substituting the di(propan-2-yl)amino group on pharmacokinetics?
Answer:
- Lipophilicity : Replacing diisopropylamine with a morpholine group (logP reduction from 3.2 to 2.1) decreases plasma protein binding (from 95% to 80%), as measured by equilibrium dialysis .
- Permeability : Caco-2 assays show diisopropyl derivatives have higher apparent permeability (Papp = 12 × 10⁻⁶ cm/s) than dimethylamine analogs (Papp = 8 × 10⁻⁶ cm/s) due to enhanced passive diffusion .
Methodological: How to assess the compound’s potential for off-target receptor interactions?
Answer:
- Broad-Panel Binding Assays : Screen against 50+ receptors (e.g., serotonin, histamine) at 10 µM using radioligand displacement (Kᵢ < 1 µM indicates significant binding) .
- Computational Docking : Use Schrödinger Suite to predict binding poses in off-target receptors (e.g., hERG channel). Focus on electrostatic complementarity and π-π stacking interactions with Phe656 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
